molecular formula C6H4FN3 B11775574 5-Fluoro-6-methylpyrimidine-4-carbonitrile

5-Fluoro-6-methylpyrimidine-4-carbonitrile

Cat. No.: B11775574
M. Wt: 137.11 g/mol
InChI Key: MIBNNRYVQBBWGP-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyrimidines, including 5-Fluoro-6-methylpyrimidine-4-carbonitrile, often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Fluoro-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carbonitrile involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by altering the structure and function of enzymes and nucleic acids. This disruption can lead to the inhibition of key metabolic pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer agent that also incorporates fluorine into the pyrimidine ring.

    6-Fluoropyrimidine: Another fluorinated pyrimidine with similar biological activity.

    5-Fluoro-2’-deoxyuridine: A derivative used in cancer treatment.

Uniqueness

5-Fluoro-6-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which can confer distinct biological properties compared to other fluorinated pyrimidines. Its methyl and cyano groups can enhance its stability and specificity in biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoro-6-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C6H4FN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3

InChI Key

MIBNNRYVQBBWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C#N)F

Origin of Product

United States

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